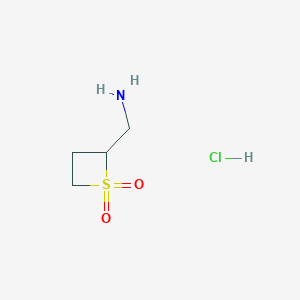

2-(Aminomethyl)thietane 1,1-dioxide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

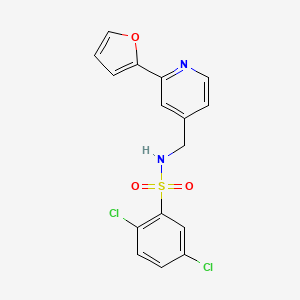

“2-(Aminomethyl)thietane 1,1-dioxide hydrochloride” is a chemical compound with the molecular formula C4H10ClNO2S . It is used for research purposes .

Synthesis Analysis

The synthesis of 3-substituted thietane-1,1-dioxides, which are similar to the compound , has been reported in the literature . These compounds were synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate .Applications De Recherche Scientifique

Synthesis and Reactivity

- Alkylation of Sulfonamides with 2-Chloromethylthiirane : The reaction of primary and secondary sulfonamides with 2-chloromethylthiirane in the presence of alkali leads to N-(thiiran-2-ylmethyl)- and/or N-(thietan-3-yl)sulfonamides. This process depends on the solvent used, with water favoring thiirane-thietane rearrangement products and ethanol leading to thiiranylmethyl derivatives. This research opens pathways for the synthesis of 3-(arylamino)thietanes, which could be further modified for diverse applications (Sokolov et al., 2005).

Electrophilic Sulfur Compounds

- Synthesis of Thiophene 1,1-Dioxides : The study on thiophene 1,1-dioxides demonstrates the preparation and fine-tuning of their optoelectronic properties through Stille cross-coupling reactions. This research highlights the potential of sulfur-containing electrophiles in developing materials with tailored electronic properties, which could be significant in electronic and photovoltaic applications (Tsai et al., 2013).

Photochemical Reactions and Oxidation

- Thiete 1,1-Dioxide Synthesis : The preparation of thiete 1,1-dioxide and its derivatives through photochemical reactions and oxidation processes indicates the versatility of sulfur dioxide derivatives in synthetic chemistry. These compounds can be used as intermediates in the synthesis of more complex molecules, showcasing their utility in organic synthesis and material science (Sedergran & Dittmer, 2003).

Chemical Interactions and Properties

- Interaction with Metal Complexes : The study on metal(II) complexes of tetradentate Schiff base ligand demonstrates the chemical versatility of sulfur dioxide derivatives in forming complexes with metals. These complexes have been characterized for their antioxidant and antibacterial properties, suggesting potential applications in biomedical and environmental fields (Ejidike & Ajibade, 2015).

Corrosion Inhibition

- Corrosion Inhibition Studies : Research on the corrosion inhibition of carbon steel by 3,5-bis(2-thienylmethyl)-4-amino-1,2,4-triazole indicates the application of sulfur-containing compounds in protecting metals from corrosion. This is particularly relevant in industrial applications where metal longevity and integrity are crucial (Tourabi et al., 2013).

Propriétés

IUPAC Name |

(1,1-dioxothietan-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c5-3-4-1-2-8(4,6)7;/h4H,1-3,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAPOPZTHFDJFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C1CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2836424.png)

![2-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide](/img/structure/B2836427.png)

![(11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2836430.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2836431.png)

![4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline](/img/structure/B2836443.png)

![N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2836444.png)

![(E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide](/img/structure/B2836445.png)